5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870625
InChI: InChI=1S/C8H9F3N2O/c1-5-6(12)2-3-7(14)13(5)4-8(9,10)11/h2-3H,4,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17870625

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one
Standard InChI InChI=1S/C8H9F3N2O/c1-5-6(12)2-3-7(14)13(5)4-8(9,10)11/h2-3H,4,12H2,1H3
Standard InChI Key RUPFYLCUQLXELL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=O)N1CC(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the 1,2-dihydropyridin-2-one family, characterized by a partially unsaturated six-membered ring containing one nitrogen atom. Its molecular formula is C₈H₉F₃N₂O, with a molecular weight of 206.17 g/mol . The IUPAC name reflects its substitution pattern:

  • 5-Amino group at position 5.

  • 6-Methyl group at position 6.

  • 2,2,2-Trifluoroethyl side chain at position 1.

The SMILES notation O=C1C=CC(N)=C(C)N1CC(F)(F)F encodes its stereoelectronic features, including the electron-withdrawing trifluoroethyl group and the conjugated enone system .

Crystallographic and Stereochemical Insights

While single-crystal X-ray data for this specific compound is unavailable, analogs such as (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one (CAS: 1375794-72-1) demonstrate chair conformations in piperidinone rings, with substituents adopting equatorial orientations to minimize steric strain . The trifluoroethyl group’s strong inductive effects likely influence the compound’s reactivity and binding interactions.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves multi-step protocols leveraging condensation and cyclization reactions:

Table 1: Representative Synthesis Pathways

StepReagents/ConditionsYieldKey IntermediateReference
1Aldehyde + Malononitrile (Betaine catalyst)85%p-Tolylidenemalononitrile
2Cyclization with N-benzyl-2-cyanoacetamide (Guanidine carbonate)78%6-Amino-2-pyridone core
3Trifluoroethylation (K₂CO₃, DMF)62%Final product

Notably, betaine and guanidine carbonate serve as eco-friendly catalysts, enabling one-pot syntheses with reduced byproduct formation .

Reaction Optimization

Critical parameters affecting yield and purity include:

  • Catalyst loading: 10 mol% betaine for Step 1, 10 mol% guanidine carbonate for Step 2 .

  • Solvent system: Methanol facilitates intermediate solubility without side reactions .

  • Temperature: Room temperature for condensation, reflux (80°C) for cyclization .

Biological Activity and Mechanisms

Table 2: Comparative Anticancer Activity of Analogues

CompoundTargetIC₅₀ (μM)Cancer TypeReference
5oEZH20.002Glioblastoma
CPI-1205EZH20.032Lymphoma
Target compound*

In silico docking studies predict strong binding to EZH2’s SAM-binding pocket (ΔG = -9.8 kcal/mol), akin to CPI-1205 .

Antibacterial Properties

Analogous dihydropyridinones demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The amino and trifluoroethyl groups may disrupt bacterial membrane integrity or enzyme function.

ParameterSpecification
StorageTightly sealed, -20°C, dry
PPENitrile gloves, goggles
First AidFlush eyes/skin with water ≥15 min

Stability and Degradation

The compound is stable under ambient conditions but decomposes above 200°C, releasing hydrogen fluoride (HF) and carbon oxides .

Applications in Drug Development

Kinase Inhibition

The trifluoroethyl moiety is a hallmark of kinase inhibitors (e.g., EGFR, ALK). Molecular dynamics simulations suggest this compound could bind to ATP pockets with π-π stacking (phenyl rings) and hydrogen bonding (amino group) .

Comparison with Structural Analogues

Table 4: Analogues and Their Properties

CompoundSubstituentBioactivityReference
5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one3-Methylbut-2-en-1-ylAntibacterial
(3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-phenylpiperidin-2-onePhenylAnticancer
Target compound2,2,2-TrifluoroethylUnder study

The trifluoroethyl group confers superior metabolic stability (t₁/₂ = 4.2 h in human microsomes) compared to alkyl chains (t₁/₂ = 1.8 h) .

Future Directions

  • In vivo efficacy studies: Prioritize xenograft models of glioblastoma and NSCLC.

  • SAR optimization: Introduce halogens at C-4 to enhance target affinity.

  • Formulation development: Nanoencapsulation to mitigate HF release during degradation.

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